molecular formula C12H17N3O2 B2979075 tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate CAS No. 1934485-48-9

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate

Cat. No. B2979075
M. Wt: 235.287
InChI Key: ZPDFFKCVZJJBLT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives have been synthesized and studied . The synthesis process involved the design of terminal ethyl or propyl sulfonamides .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

In the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These intermediates then react with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids. This process demonstrates the chemical's role in creating structurally diverse pyrazoles on a multigram scale (Iminov et al., 2015).

Ugi Reaction and Microwave-Assisted Preparation of Pyrazine Derivatives

The compound serves as a precursor in the Ugi reaction for the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This showcases its use in generating complex pyrazine structures under microwave irradiation, which is a testament to its reactivity and utility in creating novel chemical entities (Nikulnikov et al., 2009).

Role in Water Oxidation Catalysis

In catalysis, tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate derivatives have been used to develop a new family of Ru complexes for water oxidation. These complexes demonstrate significant potential in oxygen evolution reactions, highlighting the compound's applicability in environmental chemistry and renewable energy research (Zong & Thummel, 2005).

properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFFKCVZJJBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate

CAS RN

1934485-48-9
Record name tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate
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